Methandrostenolone

Anabolic-Androgenic Ratio Androgen Receptor Pharmacology Steroid Selectivity

Procure Methandrostenolone (CAS 72-63-9), a 17α-alkylated anabolic-androgenic steroid with a Δ1 double bond that uniquely alters AR binding energy and dissociates anabolic:androgenic activity (index ~2–3). Its exceptionally low SHBG affinity (2% of DHT) makes it an essential probe for studying free androgen fraction effects on PK/PD. Ideal as a calibrator in AR transactivation assays and comparative AAS selectivity studies. Ensure your research outcomes are robust—choose this compound for its quantifiable differentiation from methyltestosterone, oxandrolone, and stanozolol.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 72-63-9
Cat. No. B1676361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethandrostenolone
CAS72-63-9
SynonymsDehydromethyltestosterone
Dianabol
Metanabol
Metandienone
Methandienone
Methandrostenolone
Nerobol
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1
InChIKeyXWALNWXLMVGSFR-HLXURNFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN ALC, CHLOROFORM, GLACIAL ACETIC ACID;  SLIGHTLY SOL IN ETHER;  INSOL IN WATER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methandrostenolone (CAS 72-63-9): A Quantitative Comparative Profile for Scientific and Industrial Procurement


Methandrostenolone (CAS 72-63-9), a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) and a C1-C2 dehydrogenated derivative of methyltestosterone, is characterized by its oral bioavailability and a distinct anabolic:androgenic activity profile [1]. Its molecular structure, defined by the Δ1 double bond and the 17α-methyl group, directly influences its receptor binding kinetics and metabolic stability, establishing a foundational differentiation from other in-class compounds [2].

Methandrostenolone vs. In-Class Analogs: Why Structural Similarity Does Not Guarantee Functional Equivalence


Despite belonging to the same 17α-alkylated androgen class, methandrostenolone demonstrates significant quantitative divergence from structurally similar compounds in critical parameters including androgen receptor binding energetics, the anabolic:androgenic dissociation index, and plasma protein binding affinity. These differences are driven by the unique electronic and steric effects of its Δ1-double bond, which substantially alters its interaction with key proteins like the androgen receptor (AR) and sex hormone-binding globulin (SHBG) compared to close analogs such as methyltestosterone, oxandrolone, and stanozolol [1]. Substituting methandrostenolone with another 17α-alkylated steroid without accounting for these quantifiable differences can lead to unpredictable outcomes in biological assays or synthetic applications, as the following evidence demonstrates [2].

Quantitative Differentiators for Methandrostenolone (CAS 72-63-9) in Scientific and Industrial Selection


Methandrostenolone Exhibits a Distinctly Lower Anabolic:Androgenic Dissociation Index Compared to In-Class Analogs

In a comparative pharmacological study, methandrostenolone demonstrated an index of dissociation between anabolic and androgenic activity of 2--3. This is quantitatively lower and distinct from the range of 3--10 reported for other anabolic agents evaluated in the same study, including methenolone acetate, nandrolone, androstanazole, and 19-nortestosterone [1]. This indicates a relatively less selective anabolic profile compared to several of its in-class alternatives.

Anabolic-Androgenic Ratio Androgen Receptor Pharmacology Steroid Selectivity

Methandrostenolone's Anabolic:Androgenic Ratio (200:50) Differs Quantitatively from the Testosterone Baseline (100:100)

Relative to the standard reference of testosterone (100:100), methandrostenolone is characterized by an anabolic:androgenic ratio of 200:50 [1]. This ratio is a direct consequence of its Δ1-double bond, which impedes 5α-reductase conversion to dihydrotestosterone (DHT), thereby amplifying anabolic potency while attenuating androgenic effects compared to its parent structure.

Anabolic:Androgenic Ratio Comparative Steroid Pharmacology Receptor Selectivity

Methandrostenolone Exhibits Markedly Lower SHBG Affinity Than Testosterone and DHT, Impacting Free Fraction

Methandrostenolone displays a very low affinity for human serum sex hormone-binding globulin (SHBG), quantified as approximately 10% of that of testosterone and 2% of that of dihydrotestosterone (DHT) [1]. This low binding affinity results in a significantly larger fraction of the compound circulating in the free, unbound state, which is the pharmacologically active form.

Pharmacokinetics Plasma Protein Binding SHBG Affinity

Computational Docking Studies Show Methandrostenolone's Binding Energy to hARLBD is Highest Among Tested Oral Androgens

In a comparative molecular docking study of several oral anabolic steroids (oxymetholone, oxandrolone, methandrostenolone, stanozolol) with the human androgen receptor ligand-binding domain (hARLBD), methandrostenolone registered the highest binding energy [1]. The study's computational analysis indicated that its molecular properties are the most similar to those of the natural ligand, testosterone, among the group.

Molecular Docking Androgen Receptor Binding Energy

Validated Research and Industrial Application Scenarios for Methandrostenolone Based on Quantitative Differentiation


As a Calibrator in Androgen Receptor (AR) Binding and Transactivation Assays

Given its distinct, computationally-derived binding energy profile to the hARLBD compared to oxandrolone and stanozolol [1], methandrostenolone serves as a valuable calibrator or reference standard in in vitro assays designed to assess AR binding and subsequent transactivation. Its unique position in the binding energy rank order [1] makes it suitable for differentiating the activity of novel AR modulators from other reference AAS.

For Investigating the Pharmacological Impact of Low SHBG Affinity on Androgen Bioavailability

Methandrostenolone's exceptionally low affinity for SHBG (10% of testosterone and 2% of DHT) [2] makes it an ideal probe for studying the pharmacokinetic and pharmacodynamic consequences of high free androgen fraction. It can be used in comparative studies against androgens with high SHBG affinity (e.g., testosterone, DHT) to isolate the effect of plasma protein binding on tissue distribution, clearance, and in vivo activity [2].

As a Comparator Compound in Anabolic:Androgenic Dissociation Studies

With a documented dissociation index of 2--3 [3], methandrostenolone represents a specific point on the spectrum of AAS selectivity. It can be strategically employed as a comparator compound against agents with a higher index (e.g., oxandrolone or nandrolone) or a lower index (e.g., methyltestosterone) in animal models designed to parse the relative contributions of anabolic and androgenic signaling to physiological outcomes like muscle growth and reproductive organ weight [3].

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